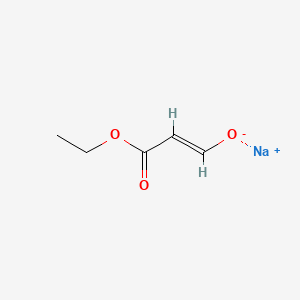

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate

Description

Conceptual Framework of Active Methylene (B1212753) Compounds in Organic Synthesis

In organic synthesis, active methylene compounds are a class of organic molecules characterized by a methylene group (-CH₂-) positioned between two electron-withdrawing groups. easetolearn.comshivajicollege.ac.in This structural arrangement confers unique reactivity upon the methylene protons. easetolearn.com The electron-withdrawing groups, such as carbonyl (C=O) or cyano (C≡N) groups, exert a strong inductive effect, weakening the carbon-hydrogen bonds of the adjacent methylene group. shivajicollege.ac.in

This increased acidity facilitates the removal of a proton by a base, resulting in the formation of a carbanion. scribd.commlsu.ac.in The stability of this resulting carbanion is the key to the utility of active methylene compounds. The negative charge is delocalized through resonance onto the adjacent electron-withdrawing groups, forming a stable enolate ion. scribd.commlsu.ac.in This resonance stabilization makes the methylene protons significantly more acidic than those in simple alkanes, allowing for the use of relatively mild bases, like sodium ethoxide, for their deprotonation. shivajicollege.ac.inlibretexts.org Common examples of active methylene compounds include ethyl acetoacetate (B1235776), diethyl malonate, and ethyl cyanoacetate. easetolearn.comslideshare.net The resulting stabilized nucleophiles are central to many carbon-carbon bond-forming reactions, which are fundamental in the synthesis of complex organic molecules. scribd.com

Historical Development of Enolate Chemistry with Emphasis on Ethyl Acetoacetate and its Anions

The history of enolate chemistry is deeply intertwined with the study of β-keto esters, particularly ethyl 3-oxobutanoate, commonly known as ethyl acetoacetate. libretexts.org A landmark development was the Claisen condensation, a base-catalyzed reaction where two molecules of an ester, such as ethyl acetate (B1210297), condense to form a β-keto ester. shivajicollege.ac.inmlsu.ac.in This reaction, typically using a base like sodium ethoxide, provided a reliable method for synthesizing ethyl acetoacetate on both laboratory and industrial scales. shivajicollege.ac.inwikipedia.org

The discovery that the α-hydrogens of ethyl acetoacetate are acidic was a critical breakthrough. shivajicollege.ac.inlibretexts.org Treatment with a base like sodium ethoxide readily deprotonates the active methylene group to form the corresponding sodium enolate, Sodium 3-ethoxy-3-oxoprop-1-en-1-olate. shivajicollege.ac.inlibretexts.org This enolate exists in a state of keto-enol tautomerism, an equilibrium between the keto form and the enol form, though it is the enolate anion that is the key reactive intermediate. shivajicollege.ac.inmlsu.ac.inlibretexts.org The generation of this stable, nucleophilic carbanion opened the door to a wide array of synthetic transformations. libretexts.org Perhaps the most significant of these is the acetoacetic ester synthesis, a sequence involving the alkylation of the enolate with an alkyl halide, followed by hydrolysis and decarboxylation to produce substituted methyl ketones. libretexts.orglibretexts.org This methodology provided a powerful and versatile tool for constructing more complex carbon skeletons from simple starting materials.

Significance of this compound as a Versatile Synthon in Contemporary Chemical Synthesis

This compound, the sodium salt of the ethyl acetoacetate enol, is a cornerstone reagent in modern organic synthesis. chemshuttle.com Its significance lies in its role as a "synthon," a conceptual unit within a synthesis that represents a nucleophilic source of the acetylmethyl group (-CH₂COCH₃). The compound is a stable, easily prepared enolate that serves as a potent carbon nucleophile. libretexts.orgbyjus.com

Its versatility is demonstrated in the acetoacetic ester synthesis, where it reacts with electrophiles, primarily alkyl halides, in an SN2 reaction to form a new carbon-carbon bond at the α-position. libretexts.orglibretexts.org This alkylation step can be repeated if a second α-hydrogen is present, allowing for the introduction of two different alkyl groups. libretexts.org The subsequent hydrolysis and decarboxylation steps efficiently convert the elaborated β-keto ester into a methyl ketone, a valuable functional group in many natural products and pharmaceutical compounds. shivajicollege.ac.inlibretexts.org The ability to systematically build complex ketones from simple alkyl halides underscores the enduring importance of this compound as a reliable and versatile tool in the synthetic chemist's arsenal. wikipedia.org

Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | sodium;(E)-3-ethoxy-3-oxoprop-1-en-1-olate nih.gov |

| CAS Number | 58986-28-0 chemshuttle.comnih.govachemblock.com |

| Molecular Formula | C₅H₇NaO₃ chemshuttle.comachemblock.com |

| Molecular Weight | 138.10 g/mol nih.gov |

| SMILES | CCOC(=O)/C=C/[O-].[Na+] nih.govachemblock.com |

Table of Compounds Mentioned

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| This compound | Sodium ethyl acetoacetate | C₅H₇NaO₃ |

| Ethyl acetoacetate | Ethyl 3-oxobutanoate, Acetoacetic ester | C₆H₁₀O₃ |

| Diethyl malonate | Malonic ester | C₇H₁₂O₄ |

| Ethyl cyanoacetate | C₅H₇NO₂ | |

| Sodium ethoxide | C₂H₅NaO | |

| Ethyl acetate | C₄H₈O₂ | |

| Alkyl halide | Haloalkane | R-X |

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(E)-3-ethoxy-3-oxoprop-1-en-1-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3.Na/c1-2-8-5(7)3-4-6;/h3-4,6H,2H2,1H3;/q;+1/p-1/b4-3+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWVTNYFGKFDGE-BJILWQEISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58986-28-0, 287390-25-4 | |

| Record name | Sodium ethyl 3-oxidoacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sodium 3-ethoxy-3-oxoprop-1-en-1-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Generation and Structural Characterization of Sodium 3 Ethoxy 3 Oxoprop 1 En 1 Olate

Synthetic Methodologies for Enolate Formation from Ethyl Acetoacetate (B1235776)

The generation of sodium 3-ethoxy-3-oxoprop-1-en-1-olate from ethyl acetoacetate involves the deprotonation of the α-carbon, which is acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. The choice of base and reaction conditions is crucial for efficient enolate formation.

Deprotonation Using Alkoxide Bases (e.g., Sodium Ethoxide)

Sodium ethoxide is a commonly employed base for the deprotonation of ethyl acetoacetate. In a solution of ethanol, sodium ethoxide establishes an equilibrium with ethyl acetoacetate, resulting in the formation of the sodium enolate. The use of an alkoxide that corresponds to the ester's alcohol component (ethoxide for an ethyl ester) is critical to prevent transesterification, a side reaction that would occur if a different alkoxide, such as methoxide, were used. The reaction is driven forward by the formation of the resonance-stabilized enolate ion.

The mechanism involves the abstraction of an α-proton by the ethoxide ion, leading to the formation of the enolate and ethanol. This equilibrium is a key aspect of the Claisen condensation, where ethyl acetate (B1210297) is converted to ethyl acetoacetate using sodium ethoxide.

Application of Stronger Non-Nucleophilic Bases (e.g., Sodium Hydride, Butyllithium)

For a more complete and irreversible deprotonation, stronger, non-nucleophilic bases are often preferred.

Sodium Hydride (NaH): Sodium hydride is a powerful base used for the deprotonation of a wide range of organic compounds, including β-keto esters. It reacts with ethyl acetoacetate to form the sodium enolate and hydrogen gas. The evolution of hydrogen gas drives the reaction to completion, making this method highly effective for quantitative enolate formation. Sodium hydride is often used as a dispersion in mineral oil, which should be removed with a non-reactive solvent like pentane (B18724) before use.

Butyllithium (B86547) (n-BuLi): n-Butyllithium is an exceptionally strong base capable of deprotonating a vast array of weak Brønsted acids, including the α-protons of carbonyl compounds. Its reaction with ethyl acetoacetate leads to the formation of the lithium enolate and butane. Due to its high reactivity, reactions involving butyllithium are typically conducted at low temperatures, such as -78 °C, often in solvents like tetrahydrofuran (B95107) (THF). The choice of butyllithium isomer (n-BuLi, s-BuLi, or t-BuLi) can influence the regioselectivity of deprotonation in unsymmetrical ketones, with bulkier bases favoring the formation of the kinetic enolate.

Optimization of Reaction Conditions and Solvent Systems for Efficient Enolate Generation

The efficiency of enolate generation is highly dependent on the reaction conditions. Key factors include the choice of solvent, temperature, and the nature of the base.

Solvent Effects: The solvent plays a critical role in the keto-enol equilibrium and, consequently, in the enolate formation. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly used for reactions involving sodium hydride. However, the reactivity of sodium hydride with some of these solvents can lead to byproducts. For butyllithium, ethereal solvents like THF and diethyl ether are common, although butyllithium can deprotonate THF at higher temperatures. The choice of solvent can also influence the position of the keto-enol equilibrium, with more polar solvents generally favoring the keto form.

Temperature Control: Low temperatures are often necessary, especially when using highly reactive bases like butyllithium, to prevent side reactions and ensure selectivity. For reactions with sodium ethoxide or sodium hydride, the temperature may be adjusted to control the reaction rate and ensure complete reaction. For instance, the reaction of ethyl acetate with sodium may require initial warming to start, followed by cooling to manage the vigorous reaction.

Base Selection: The choice between a reversible base like sodium ethoxide and an irreversible base like sodium hydride or butyllithium depends on the desired outcome. For reactions requiring a high concentration of the enolate, strong, non-nucleophilic bases are preferable. The pKa of the base's conjugate acid is a crucial consideration; for complete deprotonation, the base should have a conjugate acid with a significantly higher pKa than the α-proton of the β-keto ester.

Spectroscopic Elucidation of Enolate Structure and Tautomerism

Spectroscopic techniques are invaluable for characterizing the structure of this compound and for studying the keto-enol tautomerism of its parent compound, ethyl acetoacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis of Keto-Enol Equilibrium

¹H NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis of the keto-enol equilibrium of ethyl acetoacetate. The keto and enol tautomers have distinct proton signals that can be integrated to determine their relative concentrations.

The keto form is characterized by a methylene (B1212753) (-CH₂-) signal for the α-protons, typically appearing in the δ=3-4 ppm region. The enol form exhibits a vinylic proton signal in the δ=5-6 ppm region and a hydroxyl proton signal at a much lower field. Because the interconversion between the keto and enol forms is slow on the NMR timescale, separate signals are observed for each tautomer.

The percentage of the enol form can be calculated from the integrated areas of the enol and keto signals, and from this, the equilibrium constant (Keq) can be determined. Studies have shown that at room temperature, ethyl acetoacetate exists predominantly in the keto form, with the enol form constituting a smaller percentage. The addition of the sodium enolate to the equilibrium mixture can cause the disappearance of the α-proton resonance of the keto form and the vinyl and hydroxyl resonances of the enol form, indicating an exchange process.

| Tautomer | Proton Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| Keto | α-Methylene (-CH₂-) | 3-4 |

| Enol | Vinylic (=CH-) | 5-6 |

| Enol | Hydroxyl (-OH) | Downfield (variable) |

Vibrational (IR) and Electronic (UV-Vis) Spectroscopic Signatures of the Enolate Form

Infrared (IR) Spectroscopy: IR spectroscopy provides characteristic absorption bands for the functional groups present in ethyl acetoacetate and its enolate. The keto form of ethyl acetoacetate shows two distinct carbonyl (C=O) stretching bands: one for the ester carbonyl around 1741 cm⁻¹ and one for the keto carbonyl around 1715 cm⁻¹. The enol form exhibits a chelated, conjugated carbonyl absorption and a C=C double bond absorption. Upon formation of the enolate ion by adding a base like sodium ethoxide, new characteristic bands appear in the infrared spectrum, indicating the delocalized π-system of the enolate.

| Species | Functional Group | Absorption Frequency (cm⁻¹) |

|---|---|---|

| Ethyl Acetoacetate (Keto Form) | Ester C=O | ~1741 |

| Ethyl Acetoacetate (Keto Form) | Keto C=O | ~1715 |

| Ethyl Acetoacetate (Enol Form) | Chelated/Conjugated C=O | ~1650 |

| Ethyl Acetoacetate (Enol Form) | C=C | ~1630 |

| Enolate Ion | Delocalized System | New characteristic bands |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can also be used to study the keto-enol tautomerism and the formation of the enolate. The enol form, with its conjugated π-system, exhibits a characteristic UV absorption band. The pure keto form, lacking this conjugation, does not show a significant absorption band in the same region. The formation of metallic derivatives, such as the sodium enolate, results in a strong banded absorption, confirming the presence of the enolic structure.

Crystallographic Studies of this compound Complexes

Detailed crystallographic information is crucial for understanding the solid-state structure and bonding of ionic compounds. However, to date, no peer-reviewed studies presenting the crystal structure of this compound have been identified. The following sections outline the type of information that would be expected from such studies, based on general principles of alkali metal enolate chemistry.

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound, such an analysis would reveal the nature of the ion pairing between the sodium cation (Na⁺) and the 3-ethoxy-3-oxoprop-1-en-1-olate anion.

In the solid state, alkali metal enolates often form aggregates, which can range from simple ion pairs to more complex structures like dimers, tetramers, or even polymeric chains. The degree of aggregation is influenced by factors such as the nature of the cation, the structure of the enolate, and the presence of any coordinating solvent molecules. A crystallographic study would provide precise details on the coordination number of the sodium ion and the geometry of its coordination sphere.

Hypothetical Crystal Data for this compound This table is for illustrative purposes only, as no experimental data has been found.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 7.8 |

| β (°) | 95.5 |

The 3-ethoxy-3-oxoprop-1-en-1-olate anion is a bidentate ligand, meaning it can coordinate to the sodium cation through both of its oxygen atoms (the enolate oxygen and the carbonyl oxygen). This chelation would lead to the formation of a stable ring structure involving the sodium ion.

X-ray diffraction data would provide key insights into this coordination, including:

Na-O bond lengths: The distances between the sodium cation and the two oxygen atoms of the enolate would indicate the strength of the ionic interactions.

O-C-C and C-C-O bond angles: These angles within the enolate backbone would reveal any distortions from the ideal geometry upon coordination to the sodium ion.

Hypothetical Bond Lengths and Angles for a Chelating this compound Unit This table is for illustrative purposes only, as no experimental data has been found.

| Bond/Angle | Hypothetical Value |

|---|---|

| Na-O(enolate) (Å) | 2.35 |

| Na-O(carbonyl) (Å) | 2.40 |

| O-C-C Angle (°) | 120.5 |

Without experimental crystallographic data, any discussion on the specific structural characteristics of this compound remains speculative. Further research, including single-crystal X-ray diffraction studies, would be necessary to elucidate the precise solid-state structure of this compound and its complexes.

Reactivity and Mechanistic Investigations of Sodium 3 Ethoxy 3 Oxoprop 1 En 1 Olate

Nucleophilic Alkylation Reactions of the Enolate

The nucleophilic character of sodium 3-ethoxy-3-oxoprop-1-en-1-olate makes it a potent reagent for alkylation reactions. The enolate, typically generated by treating ethyl acetoacetate (B1235776) with a suitable base like sodium ethoxide, readily reacts with alkyl halides in an S\textsubscript{N}2 fashion. libretexts.orgcolumbia.edu This process involves the nucleophilic attack of the enolate on the electrophilic alkyl halide, leading to the formation of an α-substituted β-keto ester. lumenlearning.com

The Acetoacetic Ester Synthesis: Fundamental Principles and Synthetic Scope

The initial deprotonation of ethyl acetoacetate is typically achieved using a base such as sodium ethoxide in ethanol. chemistnotes.com The resulting sodium enolate is then alkylated by an appropriate alkyl halide. columbia.edu The final step involves heating the alkylated product with aqueous acid, which hydrolyzes the ester to a β-keto acid. wikipedia.org This intermediate readily undergoes decarboxylation upon heating to yield a methyl ketone. libretexts.orgchemistrysteps.com The utility of this synthesis lies in its ability to construct a wide array of ketone structures by varying the alkylating agent. youtube.com

Monoalkylation Pathways

Monoalkylation of the enolate derived from ethyl acetoacetate is a straightforward process where one equivalent of the enolate is treated with one equivalent of an alkylating agent. chemistnotes.com This reaction introduces a single alkyl group at the α-position. website-files.com The resulting monoalkylated product can be isolated or directly subjected to hydrolysis and decarboxylation to produce a monosubstituted methyl ketone. libretexts.org Careful control of reaction conditions, such as using a 1:1 molar ratio of enolate to alkylating agent, is crucial to favor monoalkylation and minimize the formation of dialkylated byproducts. fiveable.me

Dialkylation Strategies

The acetoacetic ester synthesis can be extended to produce dialkylated ketones. website-files.comlibretexts.org After the initial monoalkylation, the resulting α-substituted β-keto ester still possesses one acidic α-hydrogen. libretexts.org Treatment of this monoalkylated product with a base generates a new enolate, which can then react with a second alkylating agent. libretexts.org This second alkylating agent can be the same as or different from the first, allowing for the synthesis of ketones with two identical or different alkyl groups at the α-position. website-files.comorganic-chemistry.org The sequential introduction of two different alkyl groups provides a powerful tool for the synthesis of unsymmetrical ketones. libretexts.org

Interactive Table: Examples of Mono- and Dialkylation in Acetoacetic Ester Synthesis

| Starting Material | Alkylating Agent(s) | Product after Alkylation | Final Ketone Product | Reference(s) |

| Ethyl acetoacetate | 1. NaOEt, EtOH2. CH₃I | Ethyl 2-methyl-3-oxobutanoate | Propan-2-one (Acetone) | libretexts.org |

| Ethyl acetoacetate | 1. NaOEt, EtOH2. CH₃CH₂Br | Ethyl 2-ethyl-3-oxobutanoate | Butan-2-one | youtube.com |

| Ethyl acetoacetate | 1. NaOEt, EtOH2. CH₃I3. NaOEt, EtOH4. CH₃CH₂Br | Ethyl 2-ethyl-2-methyl-3-oxobutanoate | 3-Methylpentan-2-one | website-files.com |

| Ethyl acetoacetate | 1. NaOEt, EtOH2. C₆H₅CH₂Cl | Ethyl 2-benzyl-3-oxobutanoate | 1-Phenylpropan-2-one | website-files.com |

Influence of Alkylating Agent Structure and Leaving Group Identity on Reaction Outcome

The success of the alkylation of this compound is significantly dependent on the structure of the alkylating agent and the nature of the leaving group. The reaction proceeds via an S\textsubscript{N}2 mechanism, and therefore, is subject to the same limitations. libretexts.orglibretexts.org Primary and methyl halides are the most effective alkylating agents, reacting rapidly to give good yields of the C-alkylated product. libretexts.org Secondary halides react more slowly and may lead to competing elimination reactions, while tertiary halides are generally unsuitable as they predominantly undergo elimination. columbia.edulumenlearning.comlibretexts.org

The identity of the leaving group also plays a crucial role. fiveable.me Good leaving groups, such as iodide and bromide, are preferred as they facilitate the S\textsubscript{N}2 displacement. reddit.com Tosylates and mesylates are also excellent leaving groups for this transformation. fiveable.melibretexts.org The general trend for leaving group ability is I⁻ > Br⁻ > Cl⁻. fiveable.me

Regiochemical Control in Enolate Alkylation: C-Alkylation vs. O-Alkylation

Enolates are ambident nucleophiles, meaning they can react at two different sites: the α-carbon (C-alkylation) and the oxygen atom (O-alkylation). pharmaxchange.infoowlstown.com The regiochemical outcome of the alkylation of this compound is influenced by several factors, including the nature of the electrophile, the solvent, and the counterion. pharmaxchange.infoic.ac.uk

Generally, C-alkylation is favored under conditions that promote thermodynamic control, leading to the more stable product. pharmaxchange.info This is often observed with "soft" electrophiles like alkyl iodides and bromides. reddit.com In contrast, O-alkylation is favored under conditions of kinetic control and with "hard" electrophiles, such as silyl (B83357) chlorides and triflates. reddit.compharmaxchange.info Polar aprotic solvents can also favor O-alkylation. ic.ac.uk The coordination of the sodium counterion with the oxygen atom can hinder O-alkylation, thereby promoting C-alkylation. researchgate.net

Interactive Table: Factors Influencing C- vs. O-Alkylation

| Factor | Favors C-Alkylation | Favors O-Alkylation | Reference(s) |

| Electrophile | Soft (e.g., RI, RBr) | Hard (e.g., R₃SiCl, ROTf) | reddit.compharmaxchange.info |

| Solvent | Protic solvents | Polar aprotic solvents | ic.ac.uk |

| Counterion | Tightly coordinating (e.g., Li⁺) | Loosely coordinating or absent (e.g., K⁺ with crown ether) | ic.ac.ukresearchgate.net |

| Control | Thermodynamic | Kinetic | pharmaxchange.info |

Stereoselective Alkylation Methodologies utilizing Chiral Auxiliaries or Catalysts

Achieving stereocontrol in the alkylation of enolates is a significant challenge in organic synthesis. acs.org One successful strategy involves the use of chiral auxiliaries, which are chiral molecules temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.org In the context of β-keto esters, chiral auxiliaries can be incorporated to induce facial selectivity in the enolate, leading to the preferential formation of one enantiomer of the alkylated product. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed for the stereoselective alkylation of related systems. organicchemistrydata.orgnih.gov

Alternatively, stereoselective alkylation can be achieved through the use of chiral catalysts. rsc.org Asymmetric phase-transfer catalysis, employing chiral catalysts such as cinchona alkaloid derivatives, has been shown to be effective for the enantioselective α-alkylation of cyclic β-keto esters. rsc.org Furthermore, transition metal catalysts, often in conjunction with chiral ligands, have been developed for the catalytic asymmetric alkylation of β-keto esters. acs.orgthieme-connect.com These catalytic methods offer the advantage of generating chiral products from achiral starting materials without the need to install and remove a chiral auxiliary.

Condensation Reactions Mediated by the Enolate

The Claisen condensation is a cornerstone reaction for the synthesis of β-keto esters, proceeding through the nucleophilic acyl substitution of an ester by an enolate. masterorganicchemistry.com When this compound is employed as the nucleophile, it attacks the carbonyl carbon of an ester, typically an ethyl ester to avoid transesterification. The mechanism involves the formation of a tetrahedral intermediate which then collapses, expelling an ethoxide leaving group to yield the β-keto ester. libretexts.org A crucial aspect of the Claisen condensation is the final deprotonation of the product. The resulting β-keto ester has acidic α-hydrogens (pKa ≈ 11) that are readily removed by the ethoxide generated in the reaction, driving the equilibrium towards the product. masterorganicchemistry.com This necessitates the use of at least a stoichiometric amount of base if the enolate were generated in situ; however, the use of pre-formed this compound provides the nucleophile directly. libretexts.org

Cross-Claisen condensations involve the reaction of two different esters. To achieve a single product and avoid a statistical mixture, specific strategies are employed. A synthetically useful approach involves reacting an enolizable ester with a non-enolizable one. organic-chemistry.org In this context, this compound serves as the enolizable partner. Non-enolizable esters, such as ethyl benzoate (B1203000), ethyl formate, or diethyl carbonate, are ideal electrophiles as they cannot self-condense. chemistrysteps.com By slowly adding the enolizable ester to a mixture of the base and the non-enolizable ester, the concentration of the enolate is kept low, minimizing self-condensation. chemistrysteps.com The use of pre-formed this compound can also control the reaction, directing it towards the desired cross-product.

| Reactant 1 (Enolate) | Reactant 2 (Ester) | Product Type | Key Consideration |

| This compound | Ethyl Acetate (B1210297) | β-keto ester | Potential for self-condensation of ethyl acetate must be managed. |

| This compound | Ethyl Benzoate | Crossed β-keto ester | Ethyl benzoate is non-enolizable, leading to a single major product. chemistrysteps.com |

| This compound | Diethyl Carbonate | Malonic ester derivative | Diethyl carbonate is non-enolizable and a good electrophile. almerja.net |

The Knoevenagel condensation is a reaction between a carbonyl compound (an aldehyde or ketone) and an active methylene (B1212753) compound, catalyzed by a weak base. The active methylene protons of β-dicarbonyl compounds, such as diethyl malonate, are acidic enough to be deprotonated by mild bases to form a resonance-stabilized enolate. mlsu.ac.in this compound is the pre-formed nucleophile for this transformation.

The mechanism involves the nucleophilic addition of the enolate to the carbonyl carbon of an aldehyde or ketone. This is followed by a dehydration step, often occurring spontaneously, to yield an α,β-unsaturated product. The use of a mild base is critical to prevent the self-condensation of the aldehyde or ketone reactant. The reaction is a powerful method for C=C bond formation.

| Carbonyl Compound | Enolate Source | Catalyst Type | Product |

| Benzaldehyde | This compound | Weak amine (e.g., piperidine) | Diethyl 2-benzylidenemalonate |

| Cyclohexanone | This compound | Weak amine (e.g., piperidine) | Diethyl 2-cyclohexylidenemalonate |

In aldol-type reactions, an enolate adds to an aldehyde or a ketone, forming a β-hydroxy carbonyl compound. wikipedia.org this compound can act as the nucleophilic partner in these reactions. The enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone to form a tetrahedral alkoxide intermediate. wikipedia.org Subsequent protonation during workup yields the β-hydroxy ester derivative.

Unlike the Claisen condensation, this is an addition reaction, not a substitution, as aldehydes and ketones lack a suitable leaving group attached to the carbonyl carbon. youtube.com The reaction is reversible, and the position of the equilibrium can be influenced by the reaction conditions and the nature of the reactants. wikipedia.org

| Enolate | Carbonyl Compound | Product |

| This compound | Acetaldehyde | Ethyl 3-hydroxy-2-(ethoxycarbonyl)butanoate |

| This compound | Acetone | Ethyl 3-hydroxy-3-methyl-2-(ethoxycarbonyl)butanoate |

Conjugate Addition (Michael) Reactions

The Michael reaction is the conjugate (1,4-) addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com this compound is an excellent Michael donor due to its "soft" nucleophilic character, which favors 1,4-addition over direct (1,2-) addition to the carbonyl group. chemistrysteps.com The reaction is thermodynamically favorable because it involves the formation of a strong carbon-carbon single bond at the expense of a weaker carbon-carbon pi bond. masterorganicchemistry.comlibretexts.org

The mechanism proceeds in three main steps:

Enolate Provision : this compound is provided as the stable, nucleophilic enolate.

Conjugate Addition : The enolate attacks the β-carbon of the α,β-unsaturated system, leading to the formation of a new, resonance-stabilized enolate intermediate. libretexts.org

Protonation : The resulting enolate is protonated, typically during aqueous workup, to give the final 1,5-dicarbonyl product. libretexts.org

The reversibility of the addition of nucleophiles like sodium diethylmalonate suggests that the reaction is under thermodynamic control, favoring the more stable 1,4-adduct. libretexts.org

| Michael Donor | Michael Acceptor | Product Structure | Thermodynamic Outcome |

| This compound | Methyl vinyl ketone | 1,5-dicarbonyl compound | Favorable; formation of a stable C-C σ-bond. libretexts.org |

| This compound | Acrylonitrile | γ-cyano ester | Favorable; driven by the stability of the final product. |

Asymmetric Michael additions are crucial for the stereoselective synthesis of chiral molecules. The use of this compound in such reactions typically requires the presence of a chiral catalyst to induce enantioselectivity. researchgate.net The catalyst can activate the Michael acceptor, the enolate, or both, and creates a chiral environment that directs the approach of the nucleophile to one face of the electrophile.

Various catalytic systems have been developed for this purpose. For instance, heterobimetallic complexes containing a lanthanide and an alkali metal (like sodium) have been shown to be effective. researchgate.netdntb.gov.ua Chiral sodium glycerophosphate has also been used as a catalyst in the Michael addition of malonates to chalcones, yielding products with good enantiomeric excesses. nih.gov The catalyst forms a chiral complex with the sodium enolate, guiding its addition to the Michael acceptor.

| Enolate | Michael Acceptor | Chiral Catalyst System | Typical Enantiomeric Excess (ee) |

| This compound | Chalcone | Chiral Sodium Glycerophosphate | Good nih.gov |

| This compound | Cyclohexenone | Chiral Lanthanum–Sodium Amino Diol Complex | High researchgate.netdntb.gov.ua |

| This compound | Nitroalkenes | Chiral Thiourea Organocatalyst | High mdpi.com |

Synthesis of Complex Polyfunctionalized Systems via Michael Cascade Reactions

This compound, as a soft nucleophile, is an excellent candidate for Michael addition reactions, which are crucial for the formation of carbon-carbon bonds. In a cascade or tandem reaction sequence, an initial Michael addition can be followed by one or more subsequent reactions, such as cyclizations or further additions, to rapidly construct complex molecular architectures from simple starting materials. These domino reactions are highly valued in organic synthesis for their efficiency in building molecular complexity in a single pot.

The enolate of ethyl 3-hydroxypropenoate (B1209275) can act as a Michael donor, reacting with a variety of Michael acceptors. This reactivity is central to the synthesis of polyfunctionalized systems. For instance, the reaction of a β-keto ester enolate with an α,β-unsaturated ketone initiates a sequence where the initial Michael adduct can undergo subsequent intramolecular reactions. While specific studies detailing extensive cascade reactions commencing with this compound are not broadly documented in readily available literature, the principles of its reactivity can be inferred from the behavior of similar β-dicarbonyl compounds.

The general mechanism involves the 1,4-conjugate addition of the enolate to an activated alkene. The resulting intermediate is itself an enolate, which can then participate in further transformations. For example, a subsequent intramolecular aldol (B89426) reaction can lead to the formation of cyclic compounds, a sequence known as a Robinson annulation, though this is more typical for ketone enolates.

In the context of this compound, a hypothetical Michael cascade reaction could involve its addition to a Michael acceptor that also contains another electrophilic site. The intermediate formed after the initial Michael addition could then undergo an intramolecular cyclization, leading to a polyfunctionalized carbocycle or heterocycle. The specific nature of the Michael acceptor would dictate the structure of the final complex system.

| Reactant 1 | Reactant 2 (Michael Acceptor) | Potential Cascade Product Type | Key Transformations |

| This compound | α,β-Unsaturated ketone with a pendant electrophile | Polyfunctionalized carbocycle | Michael Addition, Intramolecular Aldol/Claisen Condensation |

| This compound | Di-unsaturated system | Bicyclic or bridged system | Double Michael Addition |

| This compound | α,β-Unsaturated nitrile with an ester group | Functionalized heterocyclic system | Michael Addition, Intramolecular Cyclization (e.g., Thorpe-Ziegler) |

This table presents hypothetical reaction pathways based on the known reactivity of β-dicarbonyl enolates.

Other Significant Transformations of this compound

The acylation of ambident nucleophiles like this compound is a well-studied area, with the key challenge being the control of regioselectivity between reaction at the carbon (C-acylation) and oxygen (O-acylation) atoms of the enolate. The outcome of the reaction is highly dependent on a variety of factors, including the nature of the acylating agent, the solvent, the counter-ion, and the reaction temperature.

Generally, C-acylation leads to the formation of a β-dicarbonyl compound, while O-acylation results in the formation of an enol ester. The hard and soft acid-base (HSAB) theory is often invoked to rationalize the observed selectivity. Hard electrophiles tend to react at the harder oxygen atom of the enolate, while softer electrophiles favor reaction at the softer carbon atom.

Research on the acylation of β-keto enolates has established several general trends:

Acylating Agent: Harder acylating agents, such as acyl fluorides or the use of strong Lewis acids with acyl chlorides, tend to favor O-acylation. Softer acylating agents, like acyl imidazoles, often lead to a higher proportion of C-acylation.

Counter-ion: The nature of the metal counter-ion influences the aggregation state and the ion-pairing of the enolate. More covalent metal-oxygen bonds (e.g., with Mg²⁺) can favor C-acylation, whereas more ionic bonds (e.g., with K⁺) can lead to a higher degree of O-acylation. For sodium enolates, the selectivity is often intermediate and highly dependent on other factors.

Solvent: Polar, aprotic solvents that can solvate the cation effectively, such as DMSO or HMPA, tend to promote O-acylation by freeing the enolate anion. Non-polar solvents often favor C-acylation.

Temperature: Lower temperatures generally favor C-acylation, which is often the thermodynamically controlled product, while higher temperatures can sometimes favor the kinetically controlled O-acylation product.

| Acylating Agent | Solvent | Counter-ion | Predominant Product |

| Acetyl Chloride | Tetrahydrofuran (B95107) (THF) | Na⁺ | Mixture of C- and O-acylation products |

| Acetyl Fluoride | Dimethylformamide (DMF) | Na⁺ | Primarily O-acylation |

| Acetyl Imidazole | Dichloromethane (DCM) | Na⁺ | Primarily C-acylation |

| Acetic Anhydride | Hexamethylphosphoramide (HMPA) | Na⁺ | Primarily O-acylation |

This table illustrates expected outcomes based on general principles of enolate acylation.

The reaction of enolates with electrophilic nitrosating agents, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a protic acid) or nitrosonium tetrafluoroborate (B81430), is a significant transformation that typically occurs at the α-carbon. acs.org This electrophilic substitution reaction leads to the formation of α-nitroso compounds. In the case of β-keto esters like the parent compound of this compound, the resulting α-nitroso-β-keto ester is often unstable and readily tautomerizes to the more stable α-oximino-β-keto ester.

The general mechanism for the nitrosation of a β-keto ester enolate involves the attack of the nucleophilic α-carbon of the enolate on the electrophilic nitrogen atom of the nitrosating agent (e.g., the nitrosonium ion, NO⁺). This is followed by protonation of the resulting intermediate to give the α-nitroso product, which then undergoes tautomerization to the oxime.

This reaction is synthetically useful as the oxime functionality can be further transformed. For example, hydrolysis of the α-oximino-β-keto ester can yield a 1,2-dicarbonyl compound, and reduction can provide α-amino esters. The nitrosation of C-H acidic compounds is a well-established method for introducing a nitrogen-containing functional group at an activated carbon center. acs.org

The reaction is typically carried out by treating the β-keto ester with sodium nitrite in the presence of an acid, such as acetic acid or sulfuric acid. acs.org The choice of acid and solvent can influence the reaction rate and yield.

| Reactant | Reagents | Intermediate Product | Final Product |

| This compound | 1. Sodium Nitrite (NaNO₂) 2. Acetic Acid (CH₃COOH) | α-Nitroso-β-keto ester | α-Oximino-β-keto ester |

| This compound | Nitrosonium tetrafluoroborate (NOBF₄) | α-Nitroso-β-keto ester | α-Oximino-β-keto ester |

Applications in Organic Synthesis and Beyond

Construction of Carbonyl Compounds: Ketone and Carboxylic Acid Derivatives

The enolate form of ethyl acetoacetate (B1235776) is a potent nucleophile, readily participating in reactions to form substituted carbonyl compounds. This reactivity is the cornerstone of the widely used acetoacetic ester synthesis.

The acetoacetic ester synthesis is a classic and reliable method for the preparation of methyl ketones. google.com The process begins with the deprotonation of ethyl acetoacetate at the α-carbon, a reaction facilitated by a suitable base like sodium ethoxide, to form the nucleophilic sodium 3-ethoxy-3-oxoprop-1-en-1-olate. wordpress.com This enolate then undergoes alkylation upon treatment with an alkyl halide. wordpress.com

Table 1: Synthesis of Methyl Ketones via Acetoacetic Ester Synthesis

| Starting Material | Alkylating Agent | Product | Key Steps |

|---|---|---|---|

| This compound | Methyl iodide | Acetone | Alkylation, Hydrolysis, Decarboxylation |

| This compound | Ethyl bromide | 2-Butanone | Alkylation, Hydrolysis, Decarboxylation |

This table is for illustrative purposes and actual reaction conditions and yields may vary.

While the acetoacetic ester synthesis is primarily known for producing ketones, a modification of the reaction conditions can lead to the formation of carboxylic acids. This transformation is achieved by subjecting the alkylated acetoacetic ester to saponification with a concentrated base, followed by acidification and heating.

Under these conditions, both the ester and the ketone functionalities are hydrolyzed. Subsequent decarboxylation of the resulting β-ketoacid is a key step. However, by carefully controlling the hydrolysis and decarboxylation steps of a mono-alkylated acetoacetic ester, it is possible to favor the formation of a carboxylic acid. Specifically, hydrolysis of the ester to a carboxylic acid, followed by decarboxylation, can lead to a new carboxylic acid with a chain extended by two carbons from the original alkyl halide. This approach is conceptually similar to the more commonly used malonic ester synthesis for carboxylic acids. researchgate.net

Synthesis of Heterocyclic Frameworks

The dicarbonyl nature of this compound makes it an excellent precursor for the synthesis of a wide variety of heterocyclic compounds through condensation reactions with dinucleophiles.

Pyrazoles: The reaction of β-keto esters with hydrazine (B178648) derivatives is a well-established method for the synthesis of pyrazoles. rsc.org The condensation reaction proceeds through the initial formation of a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the pyrazole (B372694) ring. This method is highly versatile, allowing for the synthesis of a wide range of substituted pyrazoles by varying the substituents on both the β-keto ester and the hydrazine. masterorganicchemistry.com

Pyridines: The Hantzsch pyridine (B92270) synthesis is a classic multicomponent reaction that utilizes two equivalents of a β-keto ester, an aldehyde, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to construct the dihydropyridine (B1217469) ring. wikipedia.org Subsequent oxidation leads to the formation of the corresponding pyridine. wikipedia.org This powerful reaction has been instrumental in the synthesis of numerous biologically active molecules, including calcium channel blockers like nifedipine. wikipedia.org

Pyrroles: The Knorr pyrrole (B145914) synthesis is another named reaction that employs β-dicarbonyl compounds for the construction of pyrrole rings. nih.gov In a typical Knorr synthesis, an α-amino ketone is condensed with a β-keto ester. nih.gov The reaction involves the formation of an enamine intermediate, which then cyclizes and dehydrates to afford the pyrrole. nih.gov A variation of this, the Paal-Knorr synthesis, involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. ennoreindiachemicals.com

Table 2: Synthesis of Nitrogen-Containing Heterocycles

| Heterocycle | Synthetic Method | Key Reactants |

|---|---|---|

| Pyrazole | Pyrazole Synthesis | This compound, Hydrazine |

| Pyridine | Hantzsch Pyridine Synthesis | This compound (2 eq.), Aldehyde, Ammonia |

This table provides a general overview of the synthetic methods.

Oxygen-Containing Heterocycles: this compound is a key precursor in the synthesis of oxygen-containing heterocycles such as furans and coumarins. The Feist-Benary furan (B31954) synthesis, for instance, involves the reaction of a β-keto ester with an α-halo ketone in the presence of a base to form a substituted furan.

Furthermore, the Pechmann condensation is a widely used method for the synthesis of coumarins, which involves the reaction of a phenol (B47542) with a β-keto ester under acidic conditions. wikipedia.org This reaction proceeds through a transesterification followed by an intramolecular cyclization and dehydration.

Sulfur-Containing Heterocycles: The Gewald aminothiophene synthesis is a versatile method for the preparation of 2-aminothiophenes. nih.gov This reaction involves the condensation of a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base. nih.gov Ethyl acetoacetate can serve as the carbonyl component in this multicomponent reaction. The Paal-Knorr thiophene (B33073) synthesis provides another route to thiophenes, starting from 1,4-dicarbonyl compounds and a sulfur source like phosphorus pentasulfide.

Table 3: Synthesis of Oxygen and Sulfur-Containing Heterocycles

| Heterocycle | Synthetic Method | Key Reactants |

|---|---|---|

| Furan | Feist-Benary Furan Synthesis | This compound, α-Halo ketone |

| Coumarin | Pechmann Condensation | Phenol, Ethyl acetoacetate, Acid catalyst |

This table provides a general overview of the synthetic methods.

Role in Natural Product Total Synthesis

The versatility of this compound as a synthetic building block has been leveraged in the total synthesis of numerous complex natural products. Its ability to participate in the formation of both acyclic and cyclic systems makes it an invaluable tool for synthetic chemists. For instance, the core skeletons of various alkaloids and terpenoids have been constructed using methodologies that employ this reagent or its derivatives. The Hantzsch synthesis, for example, has been utilized in the synthesis of various natural product analogues containing the pyridine moiety. Similarly, the Knorr and Paal-Knorr pyrrole syntheses have been instrumental in the construction of porphyrins and other pyrrole-containing natural products. The fundamental reactions discussed in the preceding sections, such as the acetoacetic ester synthesis, provide key carbon frameworks that are further elaborated to achieve the final natural product targets.

Strategic Use of β-Keto Ester Enolates as Key Intermediates

This compound is a classic example of a β-keto ester enolate, a class of intermediates renowned for their utility in organic synthesis. The presence of the ester group alpha to the enolate carbon atom enhances the acidity of the corresponding β-keto ester, facilitating the formation of the enolate under relatively mild basic conditions. Once formed, this enolate acts as a soft nucleophile, readily participating in a variety of reactions.

One of the most fundamental applications of this enolate is in alkylation reactions . The reaction of this compound with alkyl halides leads to the formation of α-alkylated β-keto esters. This reaction, a cornerstone of the acetoacetic ester synthesis, provides a straightforward route to a wide range of ketones and carboxylic acids after subsequent hydrolysis and decarboxylation steps. libretexts.org The general scheme for this transformation is depicted below:

| Reactant 1 | Reactant 2 | Key Transformation | Product Class |

|---|---|---|---|

| This compound | Alkyl Halide (R-X) | SN2 Alkylation | α-Alkyl-β-keto ester |

Furthermore, these enolates are crucial intermediates in various condensation reactions . They can react with aldehydes and ketones in aldol-type additions and with esters in Claisen condensations, leading to the formation of more complex carbon skeletons. The versatility of β-keto ester enolates extends to their participation in cascade reactions, where a series of transformations occur in a single pot, often leading to the rapid assembly of intricate molecular structures.

Applications in Polymer Chemistry and Material Science

The reactivity of this compound is not limited to small molecule synthesis. Its ability to act as a nucleophile in conjugate addition reactions makes it a valuable monomer or chain extender in the synthesis of polymers and advanced materials.

Building Blocks for Polymeric Networks and Composites via Michael Addition

The Michael addition , or conjugate addition, is a powerful reaction for the formation of carbon-carbon bonds. In the context of polymer chemistry, the reaction of a nucleophile with an activated alkene is a key step in many polymerization processes. This compound, as a potent Michael donor, can react with Michael acceptors such as acrylates, acrylamides, and other α,β-unsaturated carbonyl compounds.

This reactivity is exploited in the synthesis of polymeric networks and composites . When multifunctional Michael acceptors (e.g., diacrylates, triacrylates) are used, the reaction with a difunctional Michael donor can lead to the formation of a cross-linked three-dimensional polymer network. While specific research detailing the use of this compound in this exact context is not extensively documented in readily available literature, the general principle of using poly(β-ketoester)s in Michael addition polymerizations is well-established. rsc.org These reactions are often characterized by their high efficiency and mild reaction conditions, making them attractive for various applications, including the development of coatings, adhesives, and biomaterials.

The resulting poly(β-ketoester) networks can exhibit a range of desirable properties, such as good thermal stability and mechanical strength. The ester functionalities within the polymer backbone also offer sites for post-polymerization modification, allowing for the fine-tuning of the material's properties or the introduction of specific functionalities.

| Monomer/Precursor 1 | Monomer/Precursor 2 | Reaction Type | Resulting Material | Potential Applications |

|---|---|---|---|---|

| This compound (as a Michael Donor) | Multifunctional Acrylate (as a Michael Acceptor) | Michael Polyaddition | Cross-linked Poly(β-ketoester) Network | Coatings, Adhesives, Biomaterials |

Sustainable Chemistry Approaches in this compound Reactions

The principles of green chemistry are increasingly influencing the design and implementation of chemical processes. In the context of reactions involving this compound, sustainable approaches focus on improving the efficiency and reducing the environmental impact of both the synthesis of the enolate and its subsequent reactions.

The traditional synthesis of ethyl acetoacetate, the precursor to the enolate, often involves a Claisen condensation using sodium ethoxide, which can have drawbacks in terms of atom economy and waste generation. Research into greener synthesis routes for ethyl acetoacetate has explored enzymatic catalysis as a more sustainable alternative. omicsonline.org For instance, lipase-catalyzed transesterification under solvent-free conditions presents an eco-friendly method that can improve safety, efficiency, and environmental performance. omicsonline.orggoogle.com

In the reactions where this compound is utilized, sustainable practices can include the use of more environmentally benign solvents, the development of catalytic systems to reduce the need for stoichiometric reagents, and the design of one-pot or tandem reactions to minimize purification steps and waste generation. While specific literature on "green" reactions of this particular sodium enolate is sparse, the broader field of green organic synthesis provides a framework for developing more sustainable protocols. This includes exploring alternative energy sources like microwave or ultrasound irradiation to enhance reaction rates and reduce energy consumption. The development of such methods for reactions involving β-keto ester enolates is an active area of research, aiming to align these powerful synthetic tools with the goals of sustainable chemistry.

Advanced Research Perspectives and Emerging Trends

Transition Metal Catalysis in Enolate Reactions

The nucleophilic character of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate makes it an excellent partner in a variety of transition metal-catalyzed reactions, enabling the formation of complex carbon-carbon bonds under mild conditions.

Palladium-Catalyzed Transformations of Allylic β-Keto Esters and Related Compounds

Palladium catalysis has revolutionized the use of β-keto ester enolates. A cornerstone of this field is the Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation where a nucleophile attacks a π-allylpalladium complex. organic-chemistry.orgwikipedia.org When enolates like this compound are used, this reaction provides a powerful method for C-C bond formation. mdpi.com

A significant advancement in this area is the concept of stereoablative enantioconvergent catalysis. nih.govnih.gov In these reactions, a racemic starting material, such as a β-keto ester with a chiral α-carbon, is converted into a single, enantiomerically enriched product. The process involves the formation of a prochiral enolate intermediate, which effectively "erases" the initial stereocenter. nih.govillinois.edu A chiral palladium catalyst then directs the subsequent reaction, for example, a decarboxylative allylation, to favor the formation of one enantiomer of the product. nih.govillinois.edu This strategy is highly efficient as it allows, in theory, for a 100% yield of a single enantiomer from a racemic mixture.

The general mechanism for the palladium-catalyzed decarboxylative allylic alkylation involves several key steps:

Oxidative addition of a Pd(0) catalyst to an allylic ester.

Decarboxylation to form a π-allylpalladium enolate intermediate. nih.gov

Nucleophilic attack by the enolate (or an external nucleophile on the allyl group) followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nih.gov

| Reaction Type | Description | Key Intermediate | Significance |

|---|---|---|---|

| Tsuji-Trost Allylic Alkylation | Reaction of an allylic compound with a nucleophile (enolate). organic-chemistry.org | π-allylpalladium complex | Forms C-C bonds under mild conditions. mdpi.com |

| Decarboxylative Allylic Alkylation | Allylic esters of β-keto acids undergo decarboxylation followed by allylation. nih.gov | π-allylpalladium enolate | Generates α-allylated ketones from readily available materials. nih.gov |

| Stereoablative Enantioconvergent Catalysis | Conversion of a racemic substrate into a single enantiomerically enriched product. nih.gov | Prochiral enolate | Allows for theoretical 100% conversion of a racemate to one enantiomer. nih.govillinois.edu |

Other Metal-Mediated Enolate Reactivity and Cross-Coupling Reactions

While palladium is the most versatile metal for these transformations, other transition metals are emerging as powerful catalysts for enolate reactions. Rhodium, molybdenum, and nickel complexes have shown activity in catalyzing reactions such as the decarboxylation-allylation of allylic β-keto carboxylates.

Rhodium Catalysis: Rhodium complexes can catalyze the formation of rhodium enolates through various pathways, including the isomerization of allylic alcohols or retro-aldol reactions. thieme-connect.comamanote.com These rhodium enolates can then participate in subsequent reactions like asymmetric 1,4-additions and aldol (B89426) reactions, offering alternative reactivity and selectivity profiles compared to palladium. acs.orgnih.gov

Nickel Catalysis: Nickel catalysts are gaining attention for their ability to mediate cross-coupling reactions involving enolates and enol derivatives. rsc.orgkaust.edu.saacs.orgrsc.org These reactions can involve novel pathways, such as the "enolate dance," where the metal translocates along a carbon backbone before coupling, or dealkoxylative cross-coupling of enol ethers. rsc.orgacs.org Nickel catalysis provides a cost-effective and sometimes uniquely reactive alternative to palladium for constructing C-C bonds. brynmawr.edu

Computational and Theoretical Chemistry of the Enolate

Computational methods are becoming indispensable for understanding the intricate details of enolate structure, stability, and reactivity. These tools provide insights that are often difficult to obtain through experimental means alone.

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to model the electronic properties of enolates like this compound. These calculations can accurately predict:

Charge Distribution: The negative charge in an enolate is delocalized between the α-carbon and the oxygen atom. DFT can quantify the partial charges on these atoms, which helps in understanding the competition between C-alkylation and O-alkylation, a fundamental aspect of enolate reactivity.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) reveals the nucleophilic character of the enolate. The shape and energy of the HOMO can predict the preferred site of attack for different electrophiles.

Reaction Pathways: Computational modeling can map out the potential energy surfaces for reactions involving the enolate. This allows for the calculation of activation barriers for different pathways, providing a theoretical basis for observed product distributions and helping to design more selective catalysts and reaction conditions.

| Calculated Property | Typical Value / Finding | Implication for Reactivity |

|---|---|---|

| Natural Atomic Charge on α-Carbon | -0.4 to -0.6 e | Significant nucleophilic character at the carbon center, favoring C-alkylation. |

| Natural Atomic Charge on Oxygen | -0.7 to -0.9 e | High negative charge, site of coordination for metal cations and potential for O-alkylation. |

| HOMO Energy | -2.0 to -3.0 eV | Relatively high energy, indicating strong nucleophilicity. |

| Activation Barrier (C- vs O-alkylation) | Typically lower for C-alkylation with soft electrophiles. | Explains the general preference for C-C bond formation in many reactions. |

Molecular Dynamics Simulations of Enolate Interactions and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic picture of how enolates behave in solution over time. These simulations are crucial for understanding the role of the solvent and counter-ion, which are known to heavily influence enolate reactivity. ubc.caresearchgate.net

MD studies can model:

Solvation Shells: Simulations can reveal the structure and dynamics of solvent molecules surrounding the sodium cation and the enolate anion. Strongly coordinating solvents can separate the ion pair, creating a more reactive "naked" enolate, which often favors O-alkylation. ubc.ca In contrast, weakly coordinating solvents promote tighter ion pairing, which can sterically hinder the oxygen atom and favor C-alkylation. ubc.ca

Ion Pairing and Aggregation: MD simulations can explore the formation of contact ion pairs (CIP), solvent-separated ion pairs (SSIP), and larger aggregates. The equilibrium between these species is a key determinant of the enolate's nucleophilicity.

Transport Properties: All-atom MD simulations can be used to study the transport of ions and their interaction with other molecules, providing insights into how the enolate navigates the solution to react with an electrophile. nih.gov

Understanding and Exploiting Enolate Aggregation States in Solution and Solid State

The reactivity of this compound is not solely an intrinsic property of the anion but is profoundly influenced by its aggregation state. Alkali metal enolates are known to form a variety of aggregates, from dimers to hexamers and even larger clusters, both in solution and in the solid state. rsc.orgbirmingham.ac.ukrsc.orgresearchgate.net

In the solid state , X-ray crystallography can reveal the precise structure of these aggregates. Sodium enolates often form tetrameric or hexameric structures, creating complex coordination polymers where the sodium cations are bridged by the oxygen atoms of multiple enolate units. rsc.orgbirmingham.ac.uk This structural information provides a baseline for understanding the fundamental bonding preferences.

In solution , the situation is more dynamic. The degree of aggregation is a delicate balance of several factors:

Solvent: Polar, coordinating solvents (like DMSO or HMPA) can break up aggregates by solvating the sodium cation, leading to smaller, more reactive species. ubc.ca Non-polar, weakly coordinating solvents (like THF or toluene) favor the formation of larger aggregates. ubc.caacs.org

Counter-ion: The identity of the alkali metal (Li+, Na+, K+) significantly influences the aggregation geometry and size. rsc.orgbirmingham.ac.uk

Concentration and Temperature: Higher concentrations generally favor larger aggregates, while higher temperatures can provide the energy to break them apart.

Techniques like NMR spectroscopy are invaluable for studying these solution-state structures. acs.org By understanding and controlling the equilibrium between monomers and various aggregates, chemists can tune the reactivity of the enolate. For instance, a monomeric or dimeric enolate is typically a much stronger nucleophile than a large, sterically hindered hexamer. Exploiting these principles allows for enhanced control over reaction rates and selectivity.

| Factor | Effect on Aggregation | Impact on Reactivity |

|---|---|---|

| Solvent Polarity/Coordinating Ability | High polarity/coordination (e.g., DMSO) leads to smaller aggregates or monomers. ubc.ca | Increases reactivity and can favor O-alkylation. ubc.ca |

| Counter-ion Size (Li⁺ < Na⁺ < K⁺) | Influences geometry and preferred aggregate size (e.g., Li/Na may form hexamers, K may form tetramers). rsc.orgbirmingham.ac.uk | Alters steric environment and nucleophilicity. |

| Concentration | Higher concentration favors larger aggregates. | Can lead to decreased reaction rates. |

| Temperature | Higher temperature can favor smaller aggregates (entropic effect). | Increases reaction rates, may shift aggregation equilibrium. |

Developments in Continuous Flow Synthesis of Enolate-Derived Compounds

The application of continuous flow technology to organic synthesis has marked a significant paradigm shift, offering enhanced safety, efficiency, and scalability over traditional batch processes. In the realm of enolate chemistry, particularly concerning compounds like this compound, continuous flow methods are addressing long-standing challenges associated with the handling of highly reactive and unstable intermediates.

Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time. This precise control is crucial for the generation and subsequent reaction of enolates, which are often thermally sensitive and prone to side reactions. The high surface-area-to-volume ratio in microreactors facilitates rapid heat exchange, allowing for the safe execution of highly exothermic enolate formation and quenching reactions that would be hazardous on a larger scale in a batch reactor.

Research in this area has demonstrated the successful generation of lithium enolates from esters and their subsequent α-alkylation in a continuous flow setup. In these systems, a stream of the ester is typically mixed with a strong base like lithium diisopropylamide (LDA) in a microchannel reactor. The rapid and efficient mixing inherent to flow systems ensures the instantaneous and quantitative formation of the enolate, minimizing degradation. This enolate stream is then immediately merged with a stream of an electrophile, leading to the desired product. The short residence times, often on the order of seconds to minutes, significantly reduce the potential for side reactions such as self-condensation or decomposition.

A key advantage of continuous flow synthesis is the ability to telescope multiple reaction steps into a single, uninterrupted process. This eliminates the need for the isolation and purification of intermediates, which can be particularly beneficial when dealing with unstable enolates. For instance, the in situ generation of LDA from n-butyllithium and diisopropylamine (B44863) can be integrated into the flow process, immediately followed by enolate formation and subsequent alkylation.

The table below summarizes findings from studies on the continuous flow alkylation of ester enolates, illustrating the typical conditions and outcomes. While specific data for this compound is not extensively reported, these examples with analogous ester enolates demonstrate the potential of the technology.

| Ester Substrate | Base | Electrophile | Residence Time | Temperature (°C) | Yield (%) |

| Ethyl acetate (B1210297) | LDA | Benzyl bromide | 10 s | -20 to 20 | >95 |

| Methyl propanoate | LDA | Allyl iodide | 5 s | -10 | 85-95 |

| tert-Butyl acetate | LDA | Ethyl iodide | 12 s | 0 | >90 |

These developments highlight the transformative potential of continuous flow technology in the synthesis of enolate-derived compounds. The ability to safely handle reactive intermediates, precisely control reaction conditions, and integrate multiple synthetic steps paves the way for more efficient and scalable production of a wide range of functionalized molecules.

Novel Reaction Design and Discovery for Enhanced Synthetic Utility and Selectivity

The synthetic utility of enolates, including this compound, is continually being expanded through the design of novel reactions and the discovery of new catalytic systems that offer enhanced selectivity. Modern research focuses on overcoming the inherent challenges of enolate reactivity, such as controlling regioselectivity, stereoselectivity, and chemoselectivity.

Asymmetric Catalysis: A major frontier in enolate chemistry is the development of catalytic asymmetric reactions. The use of chiral catalysts allows for the enantioselective functionalization of prochiral enolates, leading to the synthesis of optically active compounds. acs.org This has been achieved through various strategies, including the use of chiral phase-transfer catalysts, chiral Lewis acids, and organocatalysts. For instance, chiral ammonium (B1175870) salts derived from cinchona alkaloids have been successfully employed to generate asymmetric ammonium enolates, which then react with electrophiles to yield products with high enantioselectivity. acs.org

Tandem and Domino Reactions: Novel reaction design often involves the development of tandem or domino sequences, where multiple bond-forming events occur in a single pot without the isolation of intermediates. This approach enhances synthetic efficiency by reducing the number of steps, purification processes, and waste generation. A notable example is the tandem conjugate addition-enolate trapping reaction. In this strategy, a nucleophile adds to an α,β-unsaturated carbonyl compound to generate a transient enolate, which is then trapped in situ by an electrophile. beilstein-journals.orgnih.gov This allows for the rapid construction of complex molecular architectures with high levels of stereocontrol. beilstein-journals.orgnih.gov

Control of Regioselectivity: For unsymmetrical ketones and esters, the formation of either the kinetic or thermodynamic enolate is a critical factor determining the final product. bham.ac.ukjove.com Novel reaction conditions and reagents have been developed to selectively access one over the other. The use of bulky, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures in aprotic solvents favors the rapid formation of the less substituted (kinetic) enolate. youtube.combham.ac.uk Conversely, weaker bases, protic solvents, and higher temperatures allow for equilibration and favor the formation of the more stable, more substituted (thermodynamic) enolate. bham.ac.ukjove.com

Boron and Other Metal Enolates: While alkali metal enolates are widely used, the exploration of other metal enolates, such as those of boron, zinc, and titanium, has opened up new avenues for reactivity and selectivity. Boron enolates, for instance, exhibit a high degree of stereoselectivity in aldol reactions due to their well-defined, six-membered ring transition states. organicreactions.orgacs.org The rational design of chiral ligands for the boron center has led to the development of highly enantioselective aldol reactions. acs.org

The table below summarizes different approaches to enhance selectivity in enolate reactions.

| Selectivity Goal | Approach | Key Features |

| Enantioselectivity | Asymmetric Catalysis (e.g., chiral phase-transfer catalysts, organocatalysis) | Generation of chiral enolate intermediates or enantioselective reaction with prochiral enolates. acs.org |

| Synthetic Efficiency | Tandem/Domino Reactions (e.g., conjugate addition-enolate trapping) | Multiple bond formations in a single operation, minimizing intermediate isolation. beilstein-journals.orgnih.gov |

| Regioselectivity | Kinetic vs. Thermodynamic Control | Selective formation of less or more substituted enolates based on reaction conditions (base, solvent, temperature). bham.ac.ukjove.com |

| Diastereoselectivity | Use of Boron Enolates | Highly organized transition states leading to predictable stereochemical outcomes in aldol reactions. organicreactions.org |

These emerging trends in reaction design are significantly expanding the synthetic chemist's toolbox for utilizing enolates. By providing greater control over reactivity and selectivity, these novel methods enable the more efficient and precise synthesis of complex molecules for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Sodium 3-ethoxy-3-oxoprop-1-en-1-olate, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The compound is synthesized via hydrolysis of ethyl formate with sodium hydroxide in aqueous medium. Key variables include temperature (ambient to 60°C), reagent molar ratios, and reaction time. Optimization can be achieved through Design of Experiments (DOE) to assess interactions between variables. Purity can be validated via HPLC (>97%) and melting point analysis (~150°C) .

Q. What are the common chemical reactions involving this compound, and what analytical methods are used to characterize products?

- Methodological Answer : The compound undergoes:

- Oxidation : Using KMnO₄ or CrO₃ to yield carboxylic acids.

- Reduction : With LiAlH₄/NaBH₄ to produce alcohols.

- Substitution : Nucleophilic replacement of the ethoxy group.

Reaction progress is monitored via TLC, GC-MS, or FTIR. Products are characterized by ¹H/¹³C NMR and X-ray crystallography (e.g., SHELXL for structural refinement) .

Q. How can researchers confirm the structural integrity and purity of this compound in experimental settings?

- Methodological Answer : Use a combination of:

- Spectroscopy : NMR for functional group identification (e.g., enolate resonance at δ 5.2–5.8 ppm).

- Chromatography : HPLC for purity assessment.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to verify melting point .

Advanced Research Questions

Q. What computational methods are suitable for modeling the reaction mechanisms of this compound in organic synthesis?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) can model transition states and reaction pathways. Software like Gaussian or ORCA is recommended. Compare computational results with experimental kinetics (e.g., Arrhenius plots) to validate mechanisms .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial efficacy) of derivatives of this compound?

- Methodological Answer : Discrepancies may arise from purity variations, assay conditions, or strain-specific effects. Solutions include:

- Standardized Assays : Follow CLSI guidelines for MIC determination.

- Statistical Analysis : Use ANOVA to compare results across studies.

Example data from :

| Derivative | Target Strain | MIC (µg/mL) |

|---|---|---|

| Azole A | Candida albicans | 15 |

| Azole B | Candida glabrata | 20 |

| . |

Q. What strategies are effective for optimizing enantioselective synthesis using this compound as a chiral precursor?

- Methodological Answer : Employ asymmetric catalysis (e.g., chiral ligands in Pd-catalyzed cross-couplings) or enzymatic resolution. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Case Study: A 2025 study achieved 92% ee using lipase-mediated kinetic resolution .

Q. How can computational crystallography improve the understanding of this compound’s solid-state reactivity?

- Methodological Answer : Combine X-ray diffraction data (refined via SHELXL) with DFT-derived electrostatic potential maps to predict reactivity sites. For example, the enolate oxygen’s nucleophilicity can be correlated with Mulliken charges .

Q. What experimental designs are recommended for studying the compound’s role in enzyme kinetics (e.g., esterase interactions)?

- Methodological Answer : Use Michaelis-Menten kinetics with varying substrate concentrations. Employ Lineweaver-Burk plots to derive Kₘ and Vₘₐₓ. Control for pH, temperature, and co-solvents (e.g., DMSO). A 2025 study used this approach to determine esterase efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products